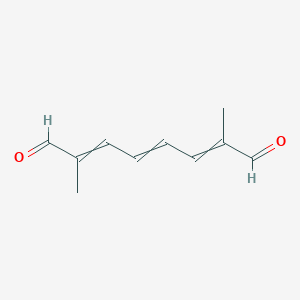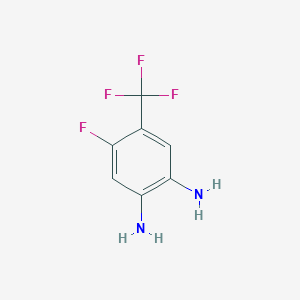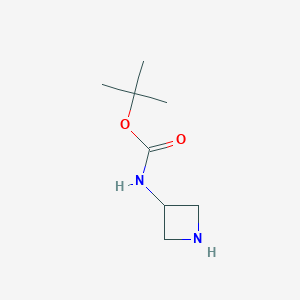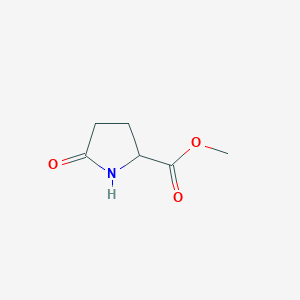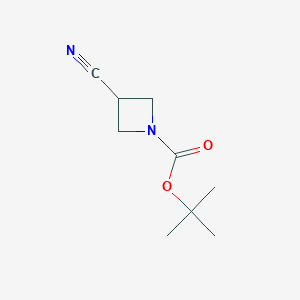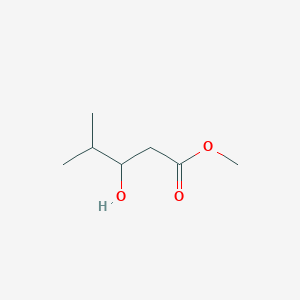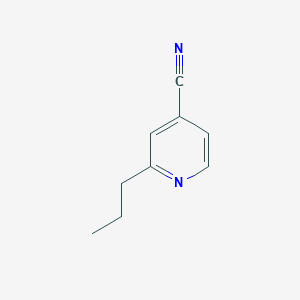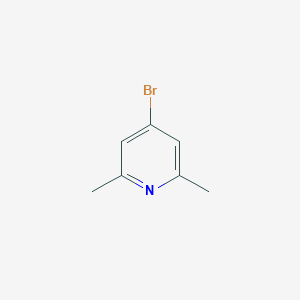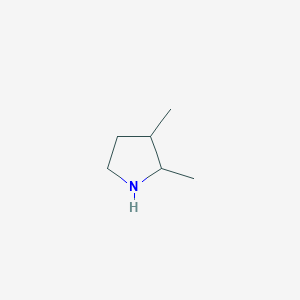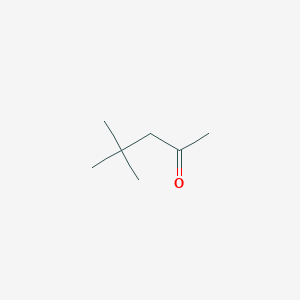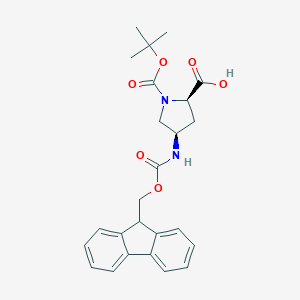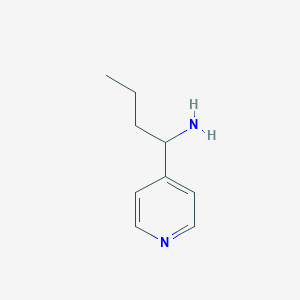
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a brominated organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a low melting point and boiling point. The compound is commonly referred to by its systematic name 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, or its common name 2-bromo-4,6-dimethylphenyl ethanone.
Wissenschaftliche Forschungsanwendungen
Applications in Flame Retardants
The study of novel brominated flame retardants (NBFRs) including compounds like 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone has been extensive due to their applications in enhancing fire resistance in various materials. These compounds are critical in the development of safer, more effective flame retardants for use in consumer goods, textiles, and electronic appliances. The occurrence of such NBFRs in indoor air, dust, and consumer goods, along with their potential risks, underscores the need for ongoing research into their environmental fate and toxicity. The review by Zuiderveen, Slootweg, and de Boer (2020) highlights the significance of these compounds in improving fire safety standards and calls for further studies on their occurrence and impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Impact and Toxicology
The environmental concentrations and toxicological effects of brominated compounds, such as 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, have been a subject of concern. Studies have focused on their ubiquity in the environment due to their use as intermediates in the synthesis of flame retardants and their potential as degradation products of these substances. Koch and Sures (2018) provided an extensive review of 2,4,6-tribromophenol, a related compound, summarizing its occurrence in various environments, toxicokinetics, toxicodynamics, and highlighting the gaps in current knowledge about its effects (Koch & Sures, 2018).
Synthesis and Chemical Properties
Research into the practical synthesis of brominated biphenyls, which are structurally related to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, has contributed significantly to the field of organic chemistry. These studies aim to develop more efficient, cost-effective methods for producing key intermediates used in the manufacture of various pharmaceuticals and industrial chemicals. Qiu et al. (2009) reported a practical method for synthesizing 2-fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of such brominated compounds (Qiu, Gu, Zhang, & Xu, 2009).
Regulatory and Safety Aspects
The review of regulatory frameworks and safety assessments concerning brominated flame retardants, including compounds similar to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, is critical for ensuring their safe use. The potential health effects associated with exposure to such compounds, particularly in occupational settings, necessitate comprehensive reviews and updates to exposure limits to protect worker health and safety. Ruder's review (2006) on the health effects of occupational exposure to chlorinated solvents provides insights into the methodology and considerations for assessing the safety of chemical compounds, including brominated flame retardants (Ruder, 2006).
Eigenschaften
IUPAC Name |
2-bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-7(2)10(8(12)4-6)9(13)5-11/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTGWLXJXCOBJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone | |
CAS RN |
1246471-30-6 |
Source


|
| Record name | 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

